(1S)-cyclohex-3-ene-1-carboxylic acid

Biocatalysis Chiral Resolution Edoxaban Intermediate

This (1S)-configured cyclohexene carboxylic acid is a critical chiral building block for the Factor Xa inhibitor Edoxaban. Substitution with the (1R)-enantiomer or racemate risks inactive or toxic stereoisomers, making validated optical purity (>99% via AcEst1 enzymatic route) non-negotiable. Supplied as the (R)-α-methylbenzylamine salt for enhanced stability and handling. Ideal for API synthesis and analytical reference standard development.

Molecular Formula C15H21NO2
Molecular Weight 247.338
CAS No. 67976-82-3
Cat. No. B2683824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-cyclohex-3-ene-1-carboxylic acid
CAS67976-82-3
Molecular FormulaC15H21NO2
Molecular Weight247.338
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N.C1CC(CC=C1)C(=O)O
InChIInChI=1S/C8H11N.C7H10O2/c1-7(9)8-5-3-2-4-6-8;8-7(9)6-4-2-1-3-5-6/h2-7H,9H2,1H3;1-2,6H,3-5H2,(H,8,9)/t7-;6-/m11/s1
InChIKeyHDZYAWOSGIDHOO-SUSPOVHDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of (1S)-cyclohex-3-ene-1-carboxylic acid (CAS 67976-82-3) as a Defined Chiral Amine Salt Building Block


(1S)-cyclohex-3-ene-1-carboxylic acid, typically supplied as its (R)-α-methylbenzylamine salt , is a chiral, unsaturated cyclic carboxylic acid. It serves as a crucial, stereochemically defined intermediate in the synthesis of pharmaceuticals, most notably the direct Factor Xa inhibitor anticoagulant, Edoxaban [1]. The compound's primary utility lies in its ability to install a specific (1S)-configured cyclohexene carboxylic acid moiety into a complex molecule, enabling the construction of the final drug's precise three-dimensional architecture.

Why (1S)-cyclohex-3-ene-1-carboxylic acid Cannot Be Interchanged with Racemic or Alternative Chiral Cyclohexene Carboxylic Acids


The stereochemistry of the cyclohexene carboxylic acid moiety is a critical determinant of biological activity in its downstream products, such as the Factor Xa inhibitor Edoxaban [1]. Substituting the target (1S)-cyclohex-3-ene-1-carboxylic acid with its (1R)-enantiomer, a racemic mixture, or a related achiral analogue can lead to a complete loss of target binding affinity or the creation of an inactive or even toxic stereoisomer [2]. This necessitates the procurement of a specific enantiomer with validated high optical purity, as generic substitution undermines the entire synthetic route and final product quality. The quantitative evidence presented below confirms the compound's unique stereochemical identity and its superior accessibility via modern manufacturing methods.

Quantitative Evidence Guide for the Differentiation of (1S)-cyclohex-3-ene-1-carboxylic acid


Enzymatic Production of (S)-CHCA Offers Superior Optical Purity and Substrate Loading Compared to Classical Resolution

The target (S)-enantiomer of 3-cyclohexene-1-carboxylic acid can be produced using a recombinant esterase (AcEst1) with an optical purity exceeding 99% at an exceptionally high substrate concentration of 2000 mM (approx. 280 g/L). This enzymatic method demonstrates a substrate-to-catalyst ratio of 3500 g/g [1]. In contrast, classical chemical resolution of the racemic acid requires at least six recrystallization steps in acetone, achieves yields of only 20-30%, and suffers from poor atom economy [1].

Biocatalysis Chiral Resolution Edoxaban Intermediate

Engineered E. coli BioH Mutant Improves S-Enantioselectivity to 70.9% ee in Kinetic Resolution

Kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate using an engineered E. coli esterase (BioH mutant Mu3) yields the target (S)-3-cyclohexene-1-carboxylic acid with a significantly improved enantiomeric excess (ee) of 70.9% [1]. This represents a substantial increase from the wild-type enzyme, which only achieves an ee of 32.3% for the S-enantiomer [1].

Protein Engineering Kinetic Resolution Enantioselectivity

Validated (S)-Enantiomer with Optical Purity >99% Achieved via Classical Chemical Resolution

Classical diastereomeric salt resolution using chiral phenylethylamine in acetone successfully yields the (S)-(-)-3-cyclohexene-1-carboxylic acid enantiomer with an optical purity exceeding 99% [1]. The process also yields the (R)-enantiomer with the same optical purity, and both are obtained in comparable yields (33.5% for S-enantiomer and 33.7% for R-enantiomer) [1].

Chiral Separation Process Chemistry Analytical Chemistry

Commercial Availability of the (1S)-Cyclohex-3-ene-1-carboxylic Acid Amine Salt with High Purity

The target compound is commercially available as its (R)-α-methylbenzylamine salt, (1S)-cyclohex-3-ene-1-carboxylic acid (R)-(+)-α-methylbenzylamine salt, with a standard purity specification of 98% . One supplier specifies a purity of 97% and provides supporting analytical data including HPLC, NMR, and MS spectra .

Sourcing Purity Amine Salt

Recommended Application Scenarios for (1S)-cyclohex-3-ene-1-carboxylic acid Based on Quantitative Evidence


Large-Scale Industrial Synthesis of Edoxaban via Enzymatic Resolution

For the industrial-scale production of the anticoagulant Edoxaban, the enzymatic route using recombinant AcEst1 esterase is the preferred method for generating the required (S)-3-cyclohexene-1-carboxylic acid chiral intermediate. This approach is validated by its ability to process substrate loads of up to 2000 mM with a >99% optical purity, which is significantly more efficient and sustainable than classical chemical resolution [1].

Preclinical Development of Factor Xa Inhibitor Analogs with Defined Stereochemistry

In medicinal chemistry programs aimed at discovering next-generation Factor Xa inhibitors, procuring the (S)-enantiomer as a high-purity salt (e.g., from commercial sources with >97% purity) is essential. This ensures that the stereochemical integrity of the core scaffold is maintained, avoiding the confounding biological results that would arise from using a racemic mixture or the incorrect enantiomer [2].

Biocatalyst Engineering and Process Development for Chiral Cyclohexene Carboxylic Acids

This compound serves as a benchmark substrate for protein engineering studies focused on improving esterase enantioselectivity. The quantitative improvement in ee from 32.3% (wild-type BioH) to 70.9% (Mu3 mutant) for the S-enantiomer demonstrates its utility in directed evolution campaigns targeting enhanced stereocontrol for chiral carboxylic acid intermediates [3].

Quality Control and Impurity Profiling for Edoxaban Drug Substance

The validated (R)-enantiomer, produced alongside the (S)-enantiomer via chemical resolution with >99% optical purity [4], is a critical reference standard. It is used for developing and validating analytical methods (e.g., chiral HPLC) to detect and quantify the presence of the undesired enantiomer as a process-related impurity in the final Edoxaban drug substance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-cyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.